Cas no 23069-72-9 (1,2,4-Triazolo[4,3-b]pyridazine, 6-chloro-3,8-dimethyl-)

6-Chloro-3,8-dimethyl-1,2,4-triazolo[4,3-b]pyridazine is a heterocyclic compound featuring a fused triazole-pyridazine core structure. Its molecular design incorporates chlorine and methyl substituents, which enhance its reactivity and potential utility in pharmaceutical and agrochemical applications. The compound's rigid bicyclic framework offers stability, while the chloro and methyl groups provide sites for further functionalization, making it a versatile intermediate in synthetic chemistry. Its well-defined structure and purity ensure consistency in research and industrial processes. This compound is particularly valuable in the development of biologically active molecules, owing to its ability to modulate electronic and steric properties in target systems.
1,2,4-Triazolo[4,3-b]pyridazine, 6-chloro-3,8-dimethyl- structure
23069-72-9 structure
Product Name:1,2,4-Triazolo[4,3-b]pyridazine, 6-chloro-3,8-dimethyl-
CAS No:23069-72-9
MF:C7H7ClN4
MW:182.610279321671
MDL:MFCD30530808
CID:3916258
PubChem ID:15503806
Update Time:2025-06-08

1,2,4-Triazolo[4,3-b]pyridazine, 6-chloro-3,8-dimethyl- Chemical and Physical Properties

Names and Identifiers

    • 1,2,4-Triazolo[4,3-b]pyridazine, 6-chloro-3,8-dimethyl-
    • XYQAUXYISANBJX-UHFFFAOYSA-N
    • DB-124285
    • 6-chloro-3,8-dimethyl-[1,2,4]triazolo[4,3-b]pyridazine
    • 23069-72-9
    • SCHEMBL15711661
    • MDL: MFCD30530808
    • Inchi: 1S/C7H7ClN4/c1-4-3-6(8)11-12-5(2)9-10-7(4)12/h3H,1-2H3
    • InChI Key: XYQAUXYISANBJX-UHFFFAOYSA-N
    • SMILES: C12=NN=C(C)N1N=C(Cl)C=C2C

Computed Properties

  • Exact Mass: 182.0359239Da
  • Monoisotopic Mass: 182.0359239Da
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 0
  • Complexity: 177
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.5
  • Topological Polar Surface Area: 43.1Ų

1,2,4-Triazolo[4,3-b]pyridazine, 6-chloro-3,8-dimethyl- Pricemore >>

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Additional information on 1,2,4-Triazolo[4,3-b]pyridazine, 6-chloro-3,8-dimethyl-

Introduction to 1,2,4-Triazolo[4,3-b]pyridazine, 6-chloro-3,8-dimethyl- (CAS No. 23069-72-9)

The compound 1,2,4-Triazolo[4,3-b]pyridazine, 6-chloro-3,8-dimethyl- (CAS No. 23069-72-9) represents a significant advancement in the field of heterocyclic chemistry and pharmaceutical research. This molecule, characterized by its intricate nitrogen-rich core structure, has garnered considerable attention due to its potential applications in medicinal chemistry and drug discovery. The presence of multiple nitrogen atoms in its framework imparts unique electronic and steric properties, making it a versatile scaffold for designing novel bioactive molecules.

At the heart of this compound lies the 1,2,4-triazolo[4,3-b]pyridazine moiety, a fused bicyclic system that combines a triazole ring with a pyridazine ring. This structural motif is renowned for its ability to interact favorably with biological targets, particularly enzymes and receptors involved in critical metabolic pathways. The 6-chloro-3,8-dimethyl substituents further enhance the compound's pharmacological profile by introducing regions of electron deficiency and lipophilicity, respectively. These features are crucial for optimizing binding affinity and metabolic stability in drug candidates.

Recent studies have highlighted the 1,2,4-Triazolo[4,3-b]pyridazine scaffold as a promising candidate for developing antimicrobial and anticancer agents. Its structural flexibility allows for modifications that can fine-tune its interaction with specific biological targets. For instance, modifications at the 6-chloro position have been shown to modulate the compound's activity against certain bacterial strains by influencing enzyme inhibition kinetics. Similarly, the 3,8-dimethyl groups contribute to enhanced solubility and bioavailability, which are essential factors in drug formulation.

The compound's potential in oncology has been particularly explored in recent years. Researchers have identified derivatives of 1,2,4-Triazolo[4,3-b]pyridazine, 6-chloro-3,8-dimethyl, that exhibit inhibitory effects on kinases and other enzymes implicated in tumor growth and progression. These findings align with the broader trend in oncology research toward developing targeted therapies that exploit specific molecular vulnerabilities of cancer cells. The ability of this scaffold to disrupt critical signaling pathways makes it an attractive candidate for further investigation.

In addition to its applications in oncology and antimicrobial therapy,1,2,4-Triazolo[4,3-b]pyridazine, 6-chloro-3,8-dimethyl, has shown promise in addressing inflammatory diseases. Its structural features enable it to interact with inflammatory mediators and modulate immune responses. Preliminary studies have demonstrated its efficacy in reducing inflammation markers in animal models of chronic inflammation. This suggests that further exploration of this compound could lead to novel therapeutic strategies for conditions such as rheumatoid arthritis and inflammatory bowel disease.

The synthesis of 1,2,4-Triazolo[4,3-b]pyridazine, 6-chloro-3,8-dimethyl, involves multi-step organic reactions that require precise control over reaction conditions to ensure high yield and purity. Advanced synthetic methodologies have been employed to optimize these processes, including transition metal-catalyzed cross-coupling reactions and microwave-assisted synthesis. These techniques not only improve efficiency but also minimize waste generation, aligning with green chemistry principles.

The pharmacokinetic properties of this compound are another area of active research. Studies have focused on understanding how the 6-chloro and 3,8-dimethyl substituents influence absorption, distribution, metabolism, excretion (ADME) profiles. By elucidating these relationships, researchers can design analogs with improved pharmacokinetic properties, enhancing their clinical potential. For example, modifications aimed at increasing oral bioavailability or prolonging half-life could make this compound more suitable for therapeutic use.

Computational modeling has played a pivotal role in advancing our understanding of 1,2,4-Triazolo[4,3-b]pyridazine, 6-chloro-3,8-dimethyl's interactions with biological targets. Molecular docking studies have been used to predict binding affinities and identify key residues involved in target recognition. These insights have guided the design of novel derivatives with enhanced potency and selectivity. Additionally, virtual screening techniques have enabled high-throughput identification of promising candidates from large chemical libraries.

The future directions for research on 1,2,4-Triazolo[4,3-b]pyridazine, 6-chloro-3,8-dimethyl, include exploring its potential as a lead compound for drug development programs. Collaborative efforts between academic institutions and pharmaceutical companies are underway to translate laboratory findings into clinical applications. These initiatives aim to accelerate the discovery of novel therapeutics that address unmet medical needs across various disease areas.

In conclusion,1,2,4-Triazolo[4,3-b]pyridazine, 6-chloro-3,8-dimethyl, (CAS No. 23069-72-9) stands as a testament to the power of heterocyclic chemistry in drug discovery. Its unique structural features and promising biological activities make it a valuable scaffold for developing innovative treatments for cancer، microbial infections، và inflammatory diseases。 As research continues to uncover new applications, this compound is poised to play a significant role in shaping the future of pharmaceutical science.

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